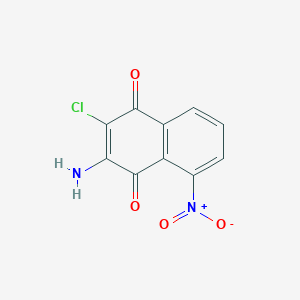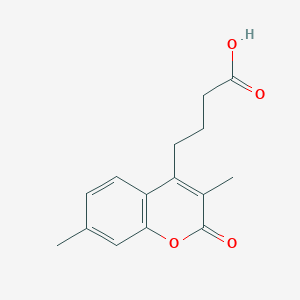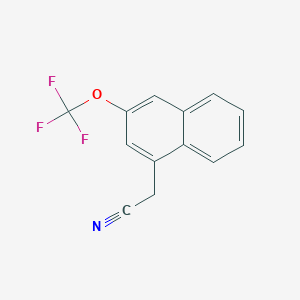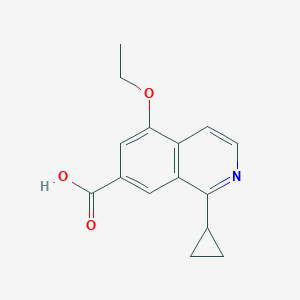
9H-Purine, 6-aziridinyl-9-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(aziridin-1-yl)-9-benzyl-9H-purine is a compound that features both aziridine and purine moieties. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them versatile intermediates in organic synthesis . Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aziridin-1-yl)-9-benzyl-9H-purine can be approached by coupling aziridines with purine derivatives. One common method involves the reaction of aziridine with a suitable purine precursor under basic conditions. For instance, the transformation of alkenes into aziridines can be achieved electrochemically, producing a dicationic intermediate that reacts with primary amines .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be controlled through various polymerization mechanisms, including cationic and anionic polymerization . The production of purine derivatives typically involves multi-step organic synthesis, starting from simpler aromatic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
6-(aziridin-1-yl)-9-benzyl-9H-purine undergoes several types of chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxaziridines, amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(aziridin-1-yl)-9-benzyl-9H-purine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 6-(aziridin-1-yl)-9-benzyl-9H-purine involves its interaction with biological molecules through its aziridine and purine moieties. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This can result in the inhibition of specific enzymes or the disruption of cellular processes . The purine moiety can interact with nucleotide-binding sites, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aziridine and purine derivatives, such as:
5-(aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent biological activities.
Aziridine-1-carbaldehyde oximes: Studied for their chemical and biological properties.
Uniqueness
6-(aziridin-1-yl)-9-benzyl-9H-purine is unique due to the combination of aziridine and purine moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and biological research.
Propriétés
Numéro CAS |
92193-48-1 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
6-(aziridin-1-yl)-9-benzylpurine |
InChI |
InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-19-10-17-12-13(18-6-7-18)15-9-16-14(12)19/h1-5,9-10H,6-8H2 |
Clé InChI |
JECXDRGFMACCDP-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


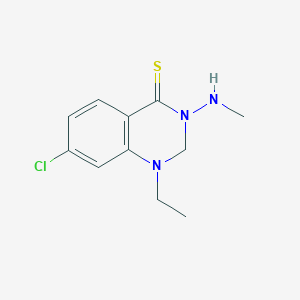
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

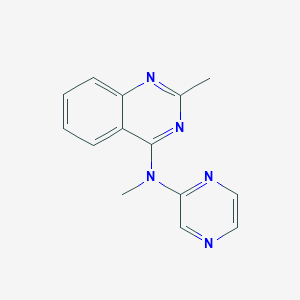

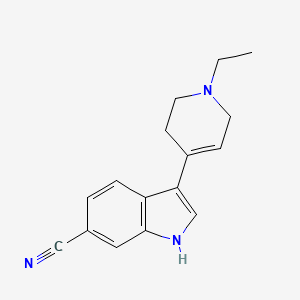
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
